4-methoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide
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Description
The compound “4-methoxy-N-[[5-phenacylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide” is a complex organic molecule. It contains several functional groups, including a methoxy group, a trifluoromethyl group, a phenyl group, a triazole ring, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups and a heterocyclic ring (triazole). The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the trifluoromethyl group is often associated with increased reactivity in organic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group could increase its lipophilicity, affecting its solubility and stability .Scientific Research Applications
Antihyperglycemic Agents
A study highlighted the synthesis of benzamide derivatives aiming to discover antidiabetic agents. Among these, a compound with a similar complex structure to the one was identified as a candidate drug for treating diabetes mellitus (Nomura et al., 1999). This suggests that similar compounds may also hold potential in diabetes research and treatment.
Antimicrobial Activities
Research into novel 1,2,4-triazole derivatives, including compounds with methoxy and trifluoromethyl groups, demonstrated good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). This indicates the relevance of such chemical structures in developing new antimicrobial agents.
Anti-Inflammatory and Analgesic Agents
Studies on new chemical structures derived from visnaginone and khellinone, featuring methoxy and carboxamide groups, showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). This suggests potential applications in developing treatments for inflammatory diseases and pain management.
Alzheimer's Disease Treatment
A series of hydroxamic acids substituted with methoxybenzoyl and indolyl groups demonstrated potent inhibitory selectivity against histone deacetylase 6 (HDAC6), showing potential as treatments for Alzheimer's disease by decreasing phosphorylation and aggregation of tau proteins (Lee et al., 2018). This highlights the therapeutic potential of complex benzamide derivatives in neurodegenerative disease research.
Properties
IUPAC Name |
4-methoxy-N-[[5-phenacylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N4O3S/c1-36-21-13-7-18(8-14-21)24(35)30-15-23-31-32-25(37-16-22(34)17-5-3-2-4-6-17)33(23)20-11-9-19(10-12-20)26(27,28)29/h2-14H,15-16H2,1H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIJIGSZONKFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)C(F)(F)F)SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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